molecular formula C11H14Cl2 B8591442 1-tert-Butyl-2,5-dichloro-4-methylbenzene CAS No. 61468-35-7

1-tert-Butyl-2,5-dichloro-4-methylbenzene

Cat. No. B8591442
M. Wt: 217.13 g/mol
InChI Key: DGLFHCAXYBQVIQ-UHFFFAOYSA-N
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Patent
US04822928

Procedure details

After adding a large excess of 2000 g of toluene and 64 g (0.48 mol) of anhydrous aluminum chloride, as a catalyst, to 284 g (1.3 mol) of 2,5-dichloro-4-t-butyltoluene obtained as stated above, the mixture was brought into reaction for 5 hours at room temperature under a vigorous agitation thereof.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-:3].[Cl-].[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[Cl:1][C:6]1[CH:7]=[C:8]([C:5]([CH3:11])([CH3:10])[CH3:6])[C:9]([Cl:3])=[CH:10][C:5]=1[CH3:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2000 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)C(C)(C)C)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mol
AMOUNT: MASS 284 g
YIELD: CALCULATEDPERCENTYIELD 270.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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